2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide: is a heterocyclic compound with a complex structure. Let’s break it down:
- The core scaffold consists of a triazolo-thiadiazine hybrid nucleus, formed by fusing two pharmaceutically active moieties: triazole and thiadiazine .
- This compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties.
Preparation Methods
Industrial Production:: Unfortunately, information regarding large-scale industrial production methods remains limited. Further research and development are necessary to establish efficient and scalable processes.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and require further investigation.
Major Products:: The specific major products resulting from these reactions are not well-documented. Researchers should explore this area to uncover potential derivatives and intermediates.
Scientific Research Applications
Chemistry::
- It can be used for designing and developing novel drug candidates.
2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide: serves as a valuable synthetic intermediate due to its unique core structure.
- The compound’s diverse pharmacological activities make it an attractive target for drug discovery.
- Its potential applications include cancer therapy, antimicrobial agents, and anti-inflammatory drugs.
- As an enzyme inhibitor, it may find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide exerts its effects remains an active area of research. Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Uniqueness::
- The fusion of triazole and thiadiazine moieties in this compound sets it apart.
- Its bioactive profile, hydrogen bond characteristics, and potential interactions with target receptors contribute to its uniqueness.
- Other triazolothiadiazines, such as [1,2,4]triazolo[4,3-a]quinoxaline , exhibit similar structural features and pharmacological potential.
Properties
Molecular Formula |
C19H16ClN5OS2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H16ClN5OS2/c1-12-22-23-19-25(12)24-18(28-19)14-4-2-13(3-5-14)10-21-17(26)11-27-16-8-6-15(20)7-9-16/h2-9H,10-11H2,1H3,(H,21,26) |
InChI Key |
MCOGKULMXCBBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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